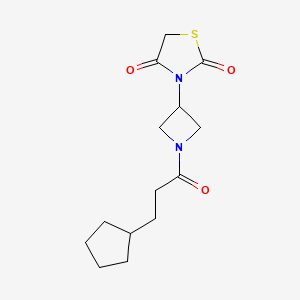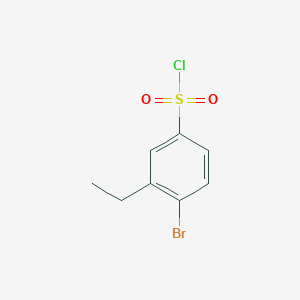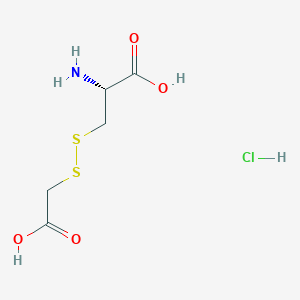
(1R,2R)-2-(2-Methylpyridin-4-yl)oxycyclohexan-1-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(1R,2R)-2-(2-Methylpyridin-4-yl)oxycyclohexan-1-amine, commonly known as the compound JNJ-40411813, is a novel drug candidate that has gained significant attention in the field of medicinal chemistry. This compound has shown promising results in preclinical studies for the treatment of various neurological disorders, including depression, anxiety, and addiction.
作用机制
JNJ-40411813 acts as a selective antagonist of the neuropeptide Y Y2 receptor, which is primarily expressed in the central nervous system. Neuropeptide Y is a neuropeptide that plays a crucial role in the regulation of mood, anxiety, and addiction-related behaviors. The Y2 receptor is one of the five subtypes of neuropeptide Y receptors and is involved in the modulation of neurotransmitter release, particularly the release of GABA and glutamate. By selectively blocking the Y2 receptor, JNJ-40411813 modulates the release of these neurotransmitters, resulting in its anxiolytic, antidepressant, and anti-addictive effects.
Biochemical and Physiological Effects:
JNJ-40411813 has been shown to exert anxiolytic, antidepressant, and anti-addictive effects in animal models. In preclinical studies, JNJ-40411813 has been shown to reduce anxiety-like behavior in rats subjected to the elevated plus maze test and the open field test. It has also been shown to reduce depressive-like behavior in the forced swim test and the tail suspension test. Additionally, JNJ-40411813 has been shown to reduce drug-seeking behavior in animal models of cocaine addiction.
实验室实验的优点和局限性
One of the major advantages of JNJ-40411813 is its high selectivity and potency for the Y2 receptor. This makes it an ideal tool for studying the role of neuropeptide Y and the Y2 receptor in the regulation of mood, anxiety, and addiction-related behaviors. However, one of the limitations of JNJ-40411813 is its relatively low solubility in water, which can make it challenging to administer in vivo.
未来方向
There are several future directions for the research and development of JNJ-40411813. One potential direction is to investigate its potential as a treatment option for other neurological disorders, such as post-traumatic stress disorder and obsessive-compulsive disorder. Another direction is to optimize the pharmacokinetic properties of JNJ-40411813 to improve its solubility and bioavailability. Additionally, further studies are needed to elucidate the precise mechanisms underlying the anxiolytic, antidepressant, and anti-addictive effects of JNJ-40411813.
合成方法
The synthesis of JNJ-40411813 involves the reaction of (1R,2R)-1,2-cyclohexanediamine with 2-methyl-4-pyridinecarboxylic acid, followed by the protection of the amine group with a Boc (tert-butyloxycarbonyl) group. The resulting compound is then subjected to a series of reactions, including deprotection of the Boc group, cyclization, and reduction, to yield JNJ-40411813 in high purity and yield.
科学研究应用
JNJ-40411813 has been extensively studied for its potential therapeutic applications in various neurological disorders. Preclinical studies have shown that this compound acts as a selective and potent antagonist of the neuropeptide Y Y2 receptor, which is implicated in the regulation of mood, anxiety, and addiction-related behaviors. JNJ-40411813 has shown promising results in animal models of depression, anxiety, and drug addiction, suggesting its potential as a novel treatment option for these disorders.
属性
IUPAC Name |
(1R,2R)-2-(2-methylpyridin-4-yl)oxycyclohexan-1-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O/c1-9-8-10(6-7-14-9)15-12-5-3-2-4-11(12)13/h6-8,11-12H,2-5,13H2,1H3/t11-,12-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZLZCENWBVMZGY-VXGBXAGGSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CC(=C1)OC2CCCCC2N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NC=CC(=C1)O[C@@H]2CCCC[C@H]2N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Ethyl 4,5-dimethyl-2-{[(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetyl]amino}thiophene-3-carboxylate](/img/structure/B2640301.png)
![3-fluoro-N-[4-(4-methoxyphenyl)-5-methyl-1,3-thiazol-2-yl]benzamide](/img/structure/B2640305.png)
![5-Bromo-N-[2-(prop-2-enoylamino)ethyl]pyridine-2-carboxamide](/img/structure/B2640306.png)

![Tert-butyl 2-[(6-chloropyridazin-3-yl)amino]acetate](/img/structure/B2640308.png)
![N-[5-(3,4-dihydroisoquinolin-2(1H)-ylcarbonyl)-3-pyridin-2-ylisothiazol-4-yl]acetamide](/img/structure/B2640311.png)
![3-Methyl-5-[(1-methylpyrrolidin-2-yl)methoxy]-1,2,4-thiadiazole](/img/structure/B2640314.png)


![N-allyl-2-(methylsulfanyl)[1]benzothieno[3,2-d]pyrimidin-4-amine](/img/structure/B2640318.png)


![[4-Oxo-6-(pyrimidin-2-ylsulfanylmethyl)pyran-3-yl] 4-butoxybenzoate](/img/structure/B2640321.png)